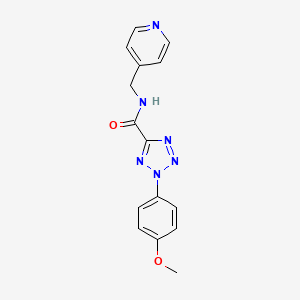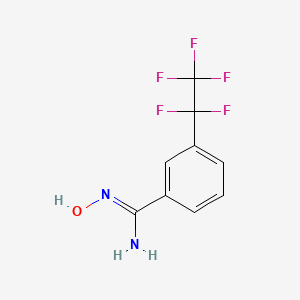
3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is a compound that belongs to the class of amino-pyrazoles. These compounds are known for their versatile applications in organic and medicinal chemistry. The presence of the difluoromethyl group and the cyclopropyl ring in its structure makes it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of 5-amino-pyrazoles with difluoromethyl-containing compounds. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in the presence of acetic acid . This reaction proceeds under mild conditions and yields the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The difluoromethyl group can be reduced to form monofluoromethyl or non-fluorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, monofluoromethyl derivatives, and various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: It serves as a ligand for various biological receptors and enzymes.
Industry: It is used in the synthesis of agrochemicals and functional materials
Wirkmechanismus
The mechanism of action of 3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the difluoromethyl group enhances its lipophilicity and metabolic stability. The cyclopropyl ring provides rigidity to the molecule, allowing it to fit into specific binding sites with high affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1H-pyrazole-4-carboxylate
- 4,4-Difluoro-1-phenylbutane-1,3-dione
- 5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the difluoromethyl group and the cyclopropyl ring, which confer enhanced metabolic stability and lipophilicity. These features make it a valuable compound for the development of pharmaceuticals and other functional materials .
Eigenschaften
IUPAC Name |
5-amino-N-cyclopropyl-2-(difluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N4O/c9-8(10)14-5(3-6(11)13-14)7(15)12-4-1-2-4/h3-4,8H,1-2H2,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQNDXKHJCHSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NN2C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine](/img/structure/B2841718.png)
![Spiro[3H-indene-2,1'-cyclopentane]-1-one](/img/structure/B2841720.png)
![1-[(2-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2841721.png)
![3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2841723.png)





![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoate](/img/structure/B2841732.png)
![1-methyl-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2841735.png)
